(5)6-Carboxytetramethylrhodamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

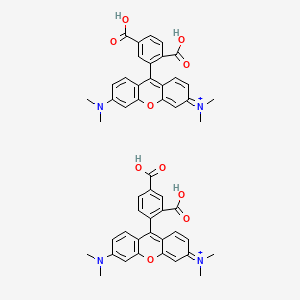

Structure

2D Structure

Properties

Molecular Formula |

C50H46N4O10+2 |

|---|---|

Molecular Weight |

862.9 g/mol |

IUPAC Name |

[9-(2,4-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;[9-(2,5-dicarboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |

InChI |

InChI=1S/2C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31;1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h2*5-13H,1-4H3,(H-,28,29,30,31)/p+2 |

InChI Key |

PYOXZPUMKLJOGA-UHFFFAOYSA-P |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)O)C(=O)O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of (5)6-Carboxytetramethylrhodamine (TAMRA): A Technical Guide

(5)6-Carboxytetramethylrhodamine (TAMRA) is a prominent fluorescent dye belonging to the rhodamine family, widely employed in molecular biology and biotechnology. Its bright fluorescence, high photostability, and versatile conjugation chemistry make it an indispensable tool for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core spectral properties of TAMRA, detailed experimental protocols for its application, and a visualization of its role in a key biochemical assay.

Core Spectral Properties

TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which exhibit nearly identical spectral characteristics. The exact absorption and emission maxima, as well as the extinction coefficient and quantum yield, can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule.

| Property | Value |

| Excitation Maximum (λex) | ~543 - 555 nm |

| Emission Maximum (λem) | ~572 - 580 nm |

| Molar Extinction Coefficient (ε) | >78,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.1 |

Experimental Protocols

Accurate and reproducible experimental design is paramount when utilizing fluorescent probes. Below are detailed methodologies for common applications of TAMRA.

Protocol for Labeling Biomolecules with TAMRA N-hydroxysuccinimidyl (NHS) Ester

This protocol outlines the procedure for conjugating TAMRA-NHS ester to primary amines on biomolecules like proteins and amine-modified oligonucleotides.

Materials:

-

TAMRA-NHS ester

-

Biomolecule of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Gel filtration column

Procedure:

-

Dissolve TAMRA-NHS Ester: Immediately prior to use, dissolve the TAMRA-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution.

-

Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.

-

Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the specific biomolecule and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, ensuring protection from light to prevent photobleaching.

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable method, such as a gel filtration column.

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is a common approach.

Materials:

-

TAMRA-labeled sample

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Appropriate solvent

Procedure:

-

Prepare a series of dilutions: Prepare a series of dilutions for both the TAMRA sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Emission: Record the fluorescence emission spectra for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the lines from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Visualization of TAMRA in a FRET-based Assay

This compound is frequently utilized as a quencher in Förster Resonance Energy Transfer (FRET) based assays, such as TaqMan® probes for real-time PCR. In this application, TAMRA is spatially positioned in close proximity to a reporter fluorophore (e.g., FAM). When the probe is intact, the reporter's fluorescence is quenched by TAMRA. During PCR, the probe is cleaved, separating the reporter and quencher, leading to an increase in the reporter's fluorescence.

An In-depth Technical Guide to (5)6-Carboxytetramethylrhodamine (TAMRA): Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of (5)6-carboxytetramethylrhodamine (TAMRA), a widely used fluorescent dye in biological research and drug development. It details the excitation and emission characteristics, experimental protocols for its use, and a visualization of a common experimental workflow.

Core Spectral and Photophysical Properties of this compound (TAMRA)

This compound, commonly known as TAMRA, is a bright, orange-red fluorescent dye belonging to the rhodamine family. It is valued for its high photostability and is extensively used for labeling peptides, proteins, and nucleic acids.[1][2] TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The choice between the isomers often depends on the specific conjugation chemistry required for the biomolecule being labeled.[1]

The key spectral and physical properties of TAMRA are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the conjugation state of the dye.[1]

| Property | Value |

| Excitation Maximum (λex) | ~541 - 565 nm[1] |

| Emission Maximum (λem) | ~565 - 583 nm[1] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3[1] |

| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol [1] |

| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol [1] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

A fundamental procedure in characterizing a fluorescent molecule like TAMRA is the determination of its excitation and emission spectra. This is typically performed using a spectrofluorometer.

Objective: To determine the wavelengths of maximum excitation and emission for (5)6-TAMRA.

Materials:

-

This compound (TAMRA)

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO, or a relevant buffer like PBS)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of TAMRA in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired measurement solvent to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.[1]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to an estimated emission maximum (e.g., 580 nm).

-

Scan a range of excitation wavelengths (e.g., 480 nm to 580 nm).

-

The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak indicating the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 550 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission intensity at different wavelengths, with the peak indicating the emission maximum (λem).

-

Protocol for Labeling Proteins with TAMRA-NHS Ester

TAMRA is often supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds.

Objective: To covalently label a protein with (5)6-TAMRA.

Materials:

-

(5)6-TAMRA N-hydroxysuccinimidyl (NHS) ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., gel filtration or dialysis) to remove unreacted dye

Procedure:

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO.[1]

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[1]

-

Labeling Reaction: Add a molar excess of the TAMRA-NHS ester stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling.[1]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[1]

-

Purification: Separate the TAMRA-labeled protein from the unreacted dye using a suitable purification method like gel filtration chromatography.[1]

Signaling Pathways and Experimental Workflows

TAMRA is a versatile tool in various experimental workflows. One common application is in immunofluorescence staining, where a TAMRA-labeled antibody is used to detect a specific protein within a cell. The general workflow for this process is illustrated below.

In this workflow, cells are first fixed and permeabilized to allow antibody access. A blocking step prevents non-specific antibody binding. The primary antibody specifically binds to the target protein, and then a secondary antibody conjugated with TAMRA binds to the primary antibody. After washing away unbound antibodies, the sample is mounted and visualized using fluorescence microscopy, where the TAMRA fluorescence indicates the location of the target protein.

References

Unveiling the Emissive Potential of TAMRA: A Technical Guide to Quantum Yield in Diverse Solvents

For Immediate Release

A comprehensive technical guide has been released, detailing the quantum yield of the widely-used fluorophore, Tetramethylrhodamine (TAMRA), across various solvent environments. This whitepaper is an essential resource for researchers, scientists, and drug development professionals who rely on precise fluorescence-based measurements. It provides a consolidated source of quantitative data, in-depth experimental methodologies, and visual workflows to enhance the application of this versatile fluorescent label.

TAMRA, a rhodamine-based dye, is a cornerstone in numerous biological and biomedical research applications, including fluorescence microscopy, Förster Resonance Energy Transfer (FRET) assays, and real-time PCR.[1] Its bright, orange-red fluorescence, high photostability, and ability to be conjugated to biomolecules make it an invaluable tool. The efficiency of this fluorescence is quantified by its quantum yield (Φ), a measure of the ratio of photons emitted to photons absorbed. This parameter is critically influenced by the dye's local environment, particularly the solvent.[1]

Quantitative Analysis of TAMRA's Quantum Yield

The fluorescence quantum yield of TAMRA is not a fixed value; it is highly dependent on the solvent's polarity, viscosity, and protic nature. While TAMRA is noted for its relatively stable fluorescence in aqueous buffers, its performance in organic solvents commonly used for stock solutions and conjugation reactions, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), is also of significant interest.

Generally, the quantum yield of TAMRA in aqueous solutions like phosphate-buffered saline (PBS) or deionized water is reported to be in the range of 0.1 to 0.3.[1] However, specific values can vary. For instance, some commercial sources report a quantum yield of approximately 0.1 for 5-TAMRA NHS ester. The quantum yield of TAMRA can also be influenced by its conjugation to biomolecules; for example, the quantum yield of TAMRA-labeled oligonucleotides has been shown to be sequence-dependent, with reported values ranging from 0.29 to 0.69.

| Solvent/Environment | Quantum Yield (Φ) | Notes |

| General (Aqueous Buffer) | ~0.1 - 0.3 | A commonly cited range for TAMRA in aqueous solutions.[1] |

| 5-TAMRA NHS Ester | 0.1 | A specific value for the N-hydroxysuccinimidyl ester derivative. |

| Neutral to Slightly Acidic Environment | 0.3 - 0.5 | Optimal performance is reported in this pH range.[2] |

| Alkaline Environment (pH > 8.0) | Reduced | The zwitterionic form of the dye can shift at higher pH, leading to a decrease in quantum yield.[2] Although some studies suggest TAMRA's quantum yield is largely pH-insensitive, particularly in acidic conditions.[3][4] |

| Labeled to Oligonucleotides | 0.29 - 0.69 | The quantum yield is highly dependent on the local sequence, particularly the presence of guanine (B1146940) residues which can cause quenching. |

| Polar Solvents | Higher | Rhodamine dyes like TAMRA are generally more fluorescent in polar solvents. The high quantum yield is maintained by the restriction of the rotation of the phenyl rings. A less polar environment can lead to decreased emission intensity.[5] |

Experimental Protocols

Accurate determination of a fluorophore's quantum yield is paramount for quantitative assays. The following sections provide detailed methodologies for the relative quantum yield determination of TAMRA and for its conjugation to biomolecules.

Protocol for Determining Relative Fluorescence Quantum Yield

The comparative method is the most common approach for measuring the relative quantum yield of a fluorescent molecule. This involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

TAMRA sample

-

A quantum yield standard with spectral overlap (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[2]

-

High-purity solvents (e.g., ethanol, deionized water)

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for fluorescence measurements)

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the TAMRA sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectra for each solution using the fluorometer, ensuring the same excitation wavelength is used as in the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both the TAMRA sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:[1]

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes from the linear fits of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard.

-

Protocol for Labeling Biomolecules with TAMRA-NHS Ester

This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules like proteins and amino-modified oligonucleotides.[1]

Materials:

-

TAMRA-NHS ester

-

Biomolecule to be labeled

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration)

Procedure:

-

Dissolve TAMRA-NHS Ester: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.[1]

-

Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the specific biomolecule and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as gel filtration chromatography.

Visualizing TAMRA in Action: Workflows and Mechanisms

To further elucidate the practical application and measurement of TAMRA's fluorescent properties, the following diagrams, generated using Graphviz, illustrate key processes.

Caption: Workflow for determining the relative fluorescence quantum yield.

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Caption: TaqMan probe mechanism for real-time PCR.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

A Deep Dive into 5-TAMRA and 6-TAMRA: A Technical Guide to their Chemical Structures and Applications

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye in biological and biomedical research. Its commercial availability as two distinct isomers, 5-TAMRA and 6-TAMRA, necessitates a clear understanding of their respective chemical structures and properties to ensure optimal experimental design and interpretation. This technical guide provides an in-depth analysis of the core differences between 5-TAMRA and 6-TAMRA, encompassing their synthesis, purification, photophysical characteristics, and applications in labeling biomolecules.

Core Structural Differences and Synthesis

The fundamental distinction between 5-TAMRA and 6-TAMRA lies in the substitution pattern of the carboxyphenyl group attached to the xanthene core. In 5-TAMRA, the carboxyl group is located at the 5-position of the phthalic acid moiety, while in 6-TAMRA, it is at the 6-position. This seemingly minor positional difference can influence the dye's reactivity and the properties of its conjugates.

The synthesis of these isomers typically begins with the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640).[1][2] This reaction yields a mixture of two isomeric benzophenone (B1666685) intermediates: 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone and 4-dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone. The crucial step in obtaining isomerically pure TAMRA is the separation of these benzophenone precursors, which can be achieved through recrystallization from a mixture of methanol (B129727) and acetic acid.[1][2]

Following separation, the individual benzophenone isomers are reacted with a second equivalent of 3-dimethylaminophenol to yield the respective 5-TAMRA or 6-TAMRA.[1][2]

Quantitative Data Presentation

The photophysical properties of 5-TAMRA and 6-TAMRA are very similar, which is a critical consideration for their application. The choice between the two isomers often depends on the specific biomolecule being labeled and the desired purification strategy, as single isomers can provide better resolution in HPLC.[3]

| Property | 5-TAMRA | 6-TAMRA | Mixed Isomers (5(6)-TAMRA) |

| Molecular Formula | C₂₅H₂₂N₂O₅ | C₂₅H₂₂N₂O₅ | C₂₅H₂₂N₂O₅ |

| Molecular Weight ( g/mol ) | 430.45 | 430.45 | 430.45 |

| Excitation Maximum (nm) | ~546 | ~546 | ~543-555 |

| Emission Maximum (nm) | ~579 | ~575 | ~565-580 |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~95,000 | ~92,000 | >78,000 - >90,000 |

| Quantum Yield (Φ) | ~0.1 | Not explicitly found | ~0.1 |

| Solubility | DMSO, DMF, MeOH, aq. buffer (pH > 6.5) | DMSO, DMF, MeOH, aq. buffer (pH > 6.5) | DMSO, DMF, MeOH, aq. buffer (pH > 6.5) |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.

Experimental Protocols

Synthesis and Purification of 5- and 6-Carboxytetramethylrhodamines

The following is a generalized protocol based on published literature.[1][2]

1. Synthesis of Benzophenone Intermediates:

-

A mixture of 3-dimethylaminophenol and 1,2,4-benzenetricarboxylic anhydride is refluxed in a suitable solvent (e.g., toluene).

-

The resulting crude mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones is obtained after solvent removal.

2. Separation of Benzophenone Isomers:

-

The crude benzophenone mixture is dissolved in methanol.

-

Acetic acid is added to promote crystallization.

-

The individual isomers are separated by fractional crystallization.

3. Synthesis of 5-TAMRA and 6-TAMRA:

-

The purified 4-dimethylamino-2-hydroxy-2',4'-dicarboxybenzophenone (for 5-TAMRA) or 4-dimethylamino-2-hydroxy-2',5'-dicarboxybenzophenone (for 6-TAMRA) is reacted with 3-dimethylaminophenol.

-

The reaction is typically carried out in the presence of a condensing agent like trimethylsilylpolyphosphate in a solvent such as DMF.[2]

-

The reaction mixture is refluxed for several hours.

-

The crude TAMRA isomer is precipitated by acidification and collected by filtration.

4. Purification of TAMRA Isomers:

-

The crude product can be purified by preparative thin-layer chromatography (TLC) on silica (B1680970) gel using a mobile phase such as a mixture of triethylamine, methanol, and chloroform.[2]

Labeling of Proteins with TAMRA-NHS Ester

This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins.

1. Reagent Preparation:

-

Dissolve the TAMRA-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

-

Dissolve the protein to be labeled in a suitable buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The buffer should be free of primary amines (e.g., Tris).

2. Labeling Reaction:

-

Add the dissolved TAMRA-NHS ester to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification:

-

Separate the labeled protein from the unreacted dye using size exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or other suitable purification methods.

4. Characterization:

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of TAMRA (~555 nm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield.

1. Sample Preparation:

-

Prepare a series of solutions of both the TAMRA sample and a reference standard (e.g., Rhodamine 6G in ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

2. Absorbance and Fluorescence Measurements:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum of each solution, exciting at the same wavelength.

3. Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard.

-

Influence of Environment on Photophysical Properties

The photophysical properties of TAMRA dyes can be influenced by their local environment. For instance, the absorption and emission maxima of TAMRA can be red-shifted in more polar solvents.[4] The fluorescence of TAMRA is generally stable over a pH range of 4 to 10.[5] However, extreme pH values can affect the fluorescence intensity. The conjugation of TAMRA to biomolecules can also alter its photophysical properties, with some studies showing an increase in fluorescence emission upon conjugation to oligonucleotides.

References

- 1. Practical synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, useful dyes for DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of Carboxytetramethylrhodamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carboxytetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye belonging to the rhodamine family. Its robust photophysical properties and ability to be chemically conjugated to various biomolecules make it an indispensable tool in a multitude of research and drug development applications. This guide provides an in-depth overview of TAMRA's core functions, practical applications, and the methodologies for its use.

Core Function: A Bright and Stable Fluorescent Reporter

The primary function of carboxytetramethylrhodamine is to serve as a fluorescent label or tag. When attached to a molecule of interest, such as a protein, peptide, or nucleic acid, it allows for the detection and quantification of that molecule through fluorescence-based techniques. The succinimidyl ester (SE) derivative of TAMRA is particularly common, as it readily reacts with primary amine groups on biomolecules to form stable amide bonds.[1][2] This covalent attachment ensures that the fluorescent signal is specifically and durably associated with the target.

TAMRA is favored for its:

-

Bright Orange-Red Fluorescence: It exhibits strong absorption and emission in the visible spectrum, making it easily detectable with standard fluorescence microscopy and instrumentation.[3]

-

High Photostability: Compared to other common fluorophores like fluorescein, TAMRA is more resistant to photobleaching, allowing for longer observation times and more robust imaging.[3]

-

Environmental Sensitivity: The fluorescence of TAMRA can be influenced by its local environment, a property that is leveraged in applications such as FRET-based assays to study molecular interactions.

Quantitative Data

The following tables summarize the key quantitative properties of 5-Carboxytetramethylrhodamine (B559615) and its succinimidyl ester derivative.

| Property | 5-Carboxytetramethylrhodamine (5-TAMRA) | 5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA-SE) |

| Molecular Formula | C₂₅H₂₂N₂O₅[4][5] | C₂₉H₂₅N₃O₇[2][6] |

| Molecular Weight | ~430.45 g/mol [4][5][7] | ~527.52 g/mol [2][6][8][9] |

| Typical Excitation Max | ~543-558 nm[5][7][10][11] | ~540-560 nm[2][6] |

| Typical Emission Max | ~570-586 nm[5][7][10][11] | ~565-580 nm[2][6] |

| Molar Extinction Coeff. | >85,000 cm⁻¹M⁻¹ (in Methanol)[11] | >90,000 cm⁻¹M⁻¹ (in Methanol)[2] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in water[5][7][11] | Soluble in DMSO and DMF[2][6][8] |

Note: Exact excitation and emission maxima can vary depending on the solvent, pH, and conjugation state.

Key Applications in Research and Drug Development

The ability to fluorescently label biomolecules with TAMRA opens the door to a wide array of applications:

-

Fluorescence Microscopy and Immunofluorescence: TAMRA-labeled antibodies or probes are used to visualize the subcellular localization of proteins and other targets within fixed or living cells.

-

Flow Cytometry: Cells labeled with TAMRA-conjugated antibodies can be identified and sorted based on the expression of specific cell surface or intracellular markers.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as an acceptor fluorophore in FRET-based assays to study protein-protein interactions, conformational changes in proteins, and enzyme kinetics.[6][7] The efficiency of energy transfer between a donor fluorophore and TAMRA is distance-dependent, providing a sensitive measure of molecular proximity.

-

Oligonucleotide and DNA Sequencing: TAMRA can be attached to the 5' or 3' end of oligonucleotides for use as probes in hybridization assays or for automated DNA sequencing.[5][7]

-

Enzyme Assays: TAMRA-labeled peptides or substrates can be designed to produce a fluorescent signal upon cleavage by a specific enzyme, enabling high-throughput screening of enzyme inhibitors.[6]

Experimental Protocols

Protocol for Labeling Proteins with 5-TAMRA Succinimidyl Ester

This protocol provides a general procedure for the covalent labeling of proteins with 5-TAMRA-SE. The optimal conditions may need to be adjusted for specific proteins and applications.

Materials:

-

5-TAMRA Succinimidyl Ester (5-TAMRA-SE)

-

Protein of interest

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[1][12]

-

Purification resin (e.g., Sephadex G-25) or spin columns for desalting[1][12]

-

Tris buffer (1 M, pH 7.5) for quenching (optional)[1]

Procedure:

-

Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[1][12] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the dye.[12]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][12] Protect the solution from light.

-

Labeling Reaction:

-

Quench Reaction (Optional): To stop the labeling reaction, add 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[1]

-

Purification: Separate the TAMRA-labeled protein from the unreacted free dye. This is commonly achieved by:

-

Gel Filtration Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller free dye molecules will be retained.[1]

-

Spin Columns: Follow the manufacturer's instructions for the specific spin column used.[12]

-

-

Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.[12]

Visualizations

Caption: Reaction of TAMRA-SE with a primary amine on a biomolecule.

Caption: Experimental workflow for labeling proteins with TAMRA-SE.

References

- 1. pnas.org [pnas.org]

- 2. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Fluorescence characteristics of 5-carboxytetramethylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondria Penetrating Peptide-Conjugated TAMRA for Live-Cell Long-Term Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. FRET analysis of protein tyrosine kinase c-Src activation mediated via aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. learn.cellsignal.com [learn.cellsignal.com]

- 10. Dynamic FRET-FLIM based screening of signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Khan Academy [khanacademy.org]

- 12. researchgate.net [researchgate.net]

TAMRA: A Comprehensive Technical Guide for Fluorescent Labeling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye belonging to the rhodamine family.[1] Renowned for its bright orange-red fluorescence, high photostability, and well-characterized spectral properties, TAMRA has become an indispensable tool in a vast array of applications within molecular and cellular biology, diagnostics, and therapeutic development.[1][2] This technical guide provides a comprehensive overview of TAMRA, including its core photophysical properties, detailed experimental protocols for biomolecule conjugation, and its application in key technologies such as Förster Resonance Energy Transfer (FRET) and quantitative real-time PCR (qPCR).

Core Properties of TAMRA

TAMRA's utility as a fluorescent label stems from its robust photophysical characteristics. It exhibits strong absorption in the green region of the visible spectrum and emits a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy and detection instrumentation.[1][2] The dye is available as two primary isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[3] The choice between these isomers often depends on the specific conjugation chemistry and the target biomolecule, with 5-TAMRA commonly used for peptides and proteins, and 6-TAMRA often favored for labeling nucleotides.[3][4]

Chemical Structure and Isomers

The core structure of TAMRA is based on a xanthene scaffold. The two common isomers, 5-carboxytetramethylrhodamine (B559615) (5-TAMRA) and 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA), differ in the substitution position of the carboxyl group on the benzoic acid moiety. This subtle structural difference can influence the efficiency of conjugation to specific biomolecules.[5]

Spectral Properties

The spectral characteristics of TAMRA can be influenced by factors such as solvent, pH, and its conjugation state.[3] However, its well-defined excitation and emission profiles make it a reliable choice for many applications.

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | [2][3][6][7][8] |

| Emission Maximum (λem) | ~565 - 583 nm | [2][3][6][7][8] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | [3][9][10] |

| Molecular Weight (Acid) | ~430.45 g/mol | [3] |

| Molecular Weight (NHS Ester) | ~527.52 g/mol | [3] |

Biomolecule Conjugation Chemistries

TAMRA can be conjugated to a variety of biomolecules, including proteins, peptides, antibodies, and nucleic acids, through a range of reactive chemistries.[2] The most common methods involve targeting primary amines, thiols, or utilizing bio-orthogonal click chemistry.

Amine-Reactive Labeling with TAMRA-NHS Ester

The most prevalent method for labeling proteins and amine-modified oligonucleotides is through the use of N-hydroxysuccinimidyl (NHS) esters of TAMRA.[1][9] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.[9][11]

This protocol provides a general procedure for conjugating TAMRA-NHS ester to proteins.

Materials:

-

5-TAMRA NHS ester or 6-TAMRA NHS ester

-

Protein of interest (2-10 mg/mL in an amine-free buffer)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)

-

Purification resin (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Prepare TAMRA-NHS Ester Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.[11][12]

-

Prepare Protein Solution: Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.[13] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete for reaction with the NHS ester.[12]

-

Conjugation Reaction: Add the TAMRA-NHS ester stock solution to the protein solution at a molar ratio of 5-10:1 (dye:protein).[12] The optimal ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.[11][12]

-

Quench Reaction (Optional): To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.[11]

-

Purification: Remove the unreacted, free dye from the labeled protein using gel filtration, spin columns, or dialysis.[11][12]

-

Storage: Store the purified TAMRA-labeled protein at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.[12]

Caption: Workflow for labeling proteins with TAMRA-NHS ester.

Thiol-Reactive Labeling with TAMRA-Maleimide

For proteins containing free sulfhydryl groups (cysteines), TAMRA-maleimide is an effective labeling reagent. The maleimide (B117702) group reacts specifically with thiols under neutral to slightly acidic conditions (pH 6.5-7.5) to form a stable thioether bond.[9]

Bio-orthogonal Labeling via Click Chemistry

Click chemistry offers a highly specific and efficient method for labeling biomolecules in complex biological environments.[14] TAMRA can be functionalized with either an azide (B81097) or an alkyne group, allowing it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[14][15] This enables the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain the complementary reactive handle.[14]

Key Applications of TAMRA

TAMRA's favorable spectral properties and versatile conjugation chemistries have led to its widespread adoption in numerous life science applications.

Fluorescence Resonance Energy Transfer (FRET)

TAMRA is a popular acceptor fluorophore in FRET-based assays, often paired with a donor dye such as fluorescein (B123965) (FAM).[2][16] FRET is a distance-dependent phenomenon where an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[16] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler" for studying molecular interactions, conformational changes, and enzyme activity.[16] In dual-labeled probes, such as TaqMan probes used in qPCR, the close proximity of FAM and TAMRA results in quenching of the FAM fluorescence.[16][17] Upon cleavage of the probe by DNA polymerase, the fluorophores are separated, leading to an increase in the donor's fluorescence.[16]

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Real-Time Quantitative PCR (qPCR)

As mentioned above, TAMRA is frequently used as a quencher in hydrolysis probes (e.g., TaqMan probes) for qPCR.[17] Its ability to effectively absorb the emission from common reporter dyes like FAM makes it a reliable choice for monitoring the progress of PCR amplification in real-time.[16][17]

Fluorescence Microscopy and Live-Cell Imaging

The high fluorescence intensity and photostability of TAMRA make it well-suited for various fluorescence microscopy techniques, including live-cell imaging.[1][2] TAMRA-labeled antibodies are routinely used in immunofluorescence to visualize the localization of specific proteins within cells. Furthermore, its ability to be conjugated to a wide range of biomolecules allows for the tracking of cellular processes and dynamics.[2]

Troubleshooting Common Issues

While TAMRA is a robust fluorophore, certain issues can arise during labeling and experimental procedures.

-

Peptide/Protein Aggregation: The hydrophobicity of TAMRA can sometimes lead to the aggregation of labeled peptides or proteins.[18] This can be mitigated by controlling the degree of labeling (aiming for a 1:1 dye-to-protein ratio), adjusting the buffer pH away from the isoelectric point of the peptide, or adding small amounts of non-ionic detergents.[18]

-

pH Sensitivity: The fluorescence of TAMRA can be pH-sensitive, with a decrease in intensity observed in alkaline environments (pH > 8.0).[9][18] It is therefore important to use pH-stabilized buffers, such as HEPES, and maintain neutral to slightly acidic conditions during fluorescence measurements.[9][18]

-

High Background in qPCR: In some qPCR applications, the intrinsic fluorescence of TAMRA can contribute to background signal.[17] If high sensitivity is required, the use of non-fluorescent "dark" quenchers may be preferable.[2]

Conclusion

TAMRA remains a cornerstone fluorescent label in molecular biology, diagnostics, and drug development due to its bright, photostable signal and versatile conjugation options.[2][3] A thorough understanding of its photophysical properties, appropriate conjugation chemistries, and potential limitations is crucial for designing and executing sensitive and reproducible fluorescence-based assays. Its continued use in a wide range of applications, from fundamental research to clinical diagnostics, underscores its enduring value to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. interchim.fr [interchim.fr]

- 6. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 7. biosearchassets.blob.core.windows.net [biosearchassets.blob.core.windows.net]

- 8. caymanchem.com [caymanchem.com]

- 9. lifetein.com [lifetein.com]

- 10. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 11. youdobio.com [youdobio.com]

- 12. youdobio.com [youdobio.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abpbio.com [abpbio.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. genelink.com [genelink.com]

- 17. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 18. benchchem.com [benchchem.com]

Core Principles of (5)6-Carboxytetramethylrhodamine (TAMRA) Utilization: An In-depth Technical Guide

(5)6-Carboxytetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye belonging to the rhodamine family. Renowned for its bright orange-red fluorescence and robust photophysical properties, TAMRA has become an indispensable tool for researchers, scientists, and drug development professionals.[1] Its utility spans a vast array of applications, from labeling proteins and nucleic acids to advanced fluorescence microscopy and Förster Resonance Energy Transfer (FRET)-based assays.[2][3] This technical guide provides a comprehensive overview of the core principles of using TAMRA, including its fundamental properties, detailed experimental protocols for its application, and visualizations of key processes to facilitate a deeper understanding of its use in biological research.

Fundamental Properties of TAMRA

TAMRA is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[4] The choice between these isomers is often dictated by the specific conjugation chemistry and the target molecule, with 5-TAMRA commonly employed for labeling peptides and proteins, and 6-TAMRA for nucleotides.[4][5]

Spectral and Photophysical Characteristics

TAMRA exhibits strong absorption in the green-to-yellow region of the visible spectrum and emits bright orange-red fluorescence.[6] These spectral characteristics make it compatible with standard fluorescence detection equipment, including fluorescence microscopes, flow cytometers, and plate readers.[2] Key quantitative properties of TAMRA are summarized in the table below. It is important to note that the exact spectral values can be influenced by factors such as the solvent, pH, and the conjugation state of the dye.[4]

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | [2][4][7] |

| Emission Maximum (λem) | ~565 - 583 nm | [2][4][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1][4][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | [1][4] |

| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol | [4][9] |

| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [4] |

Chemical Reactivity and Conjugation

The carboxylic acid group of this compound allows for its derivatization into various reactive forms, enabling covalent attachment to a wide range of biomolecules. The most common reactive forms are N-hydroxysuccinimidyl (NHS) esters and azides.

-

NHS Esters: TAMRA-NHS esters are widely used for labeling primary amines (-NH₂) present on proteins (e.g., the N-terminus or the side chain of lysine (B10760008) residues) and amino-modified oligonucleotides.[1][10] The reaction forms a stable amide bond.[10]

-

Azides: TAMRA-azides are employed in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for labeling biomolecules that have been modified to contain an alkyne group.[11][12] This reaction is highly specific and efficient.

Experimental Protocols

The successful application of TAMRA relies on optimized protocols for labeling, purification, and analysis. Below are detailed methodologies for the most common TAMRA conjugation techniques.

Protein Labeling with TAMRA-NHS Ester

This protocol outlines the general procedure for conjugating a TAMRA-NHS ester to a protein.

Materials:

-

Purified protein of interest (1-10 mg/mL)

-

(5)6-TAMRA, SE (Succinimidyl Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[10][13] Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or hydroxylamine.[14]

-

Purification column (e.g., desalting column like Sephadex G-25) or dialysis equipment.[10][14]

Procedure:

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][13]

-

Prepare Protein Solution: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.[13]

-

Labeling Reaction: Add the TAMRA stock solution to the protein solution at a 5-10 molar excess.[10] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[14]

-

Purification: Separate the TAMRA-labeled protein from the unreacted dye using a desalting column, spin filtration, or dialysis.[10][13][14]

-

Storage: Store the labeled conjugate at 4°C in the dark, or for long-term storage, aliquot and freeze at -20°C.[13]

Oligonucleotide Labeling via Click Chemistry

This protocol provides a general method for labeling an alkyne-modified oligonucleotide with a TAMRA-azide.

Materials:

-

Alkyne-modified oligonucleotide

-

TAMRA-azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper chelator (e.g., THPTA or BTTAA)

-

Reaction buffer (e.g., PBS)

-

Purification method (e.g., HPLC or ethanol (B145695) precipitation)

Procedure:

-

Prepare Reagent Stocks:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and the TAMRA-azide. The azide (B81097) is typically used in a 2 to 10-fold molar excess over the alkyne.[15]

-

Initiate Click Reaction: Add the copper sulfate, reducing agent, and chelator to the reaction mixture to initiate the click reaction. The final concentrations of these reagents should be optimized for the specific application.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight, protected from light.[15] The reaction can be accelerated by gentle shaking or incubation at a slightly elevated temperature (e.g., 40°C).[15]

-

Purification: Purify the TAMRA-labeled oligonucleotide from the reaction components using a suitable method such as reverse-phase HPLC or ethanol precipitation.[15]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows involving TAMRA.

References

- 1. lifetein.com [lifetein.com]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]

- 6. benchchem.com [benchchem.com]

- 7. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. 5(6)-Carboxytetramethylrhodamine BioReagent, fluorescence, = 85 HPCE sum of isomers 98181-63-6 [sigmaaldrich.com]

- 10. youdobio.com [youdobio.com]

- 11. medium.com [medium.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. youdobio.com [youdobio.com]

- 14. benchchem.com [benchchem.com]

- 15. metabion.com [metabion.com]

Choosing Between 5-TAMRA and 6-TAMRA for Peptide Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-TAMRA (5-carboxytetramethylrhodamine) and 6-TAMRA (6-carboxytetramethylrhodamine), two isomeric fluorescent dyes widely used for labeling peptides. We will delve into their chemical and spectral properties, provide detailed experimental protocols, and illustrate their application in biological assays. This document aims to equip researchers with the necessary information to make an informed decision when selecting the optimal TAMRA isomer for their specific research needs.

Introduction to 5-TAMRA and 6-TAMRA

5-TAMRA and 6-TAMRA are derivatives of the rhodamine dye, characterized by their bright orange-red fluorescence and high photostability.[1] They are structurally identical except for the substitution pattern on the benzoic acid ring. This subtle difference in the position of the carboxyl group can influence their reactivity and the purification of the labeled conjugates.[2] While their spectral properties are nearly identical, their applications often diverge, with 5-TAMRA being more commonly used for labeling peptides and proteins, and 6-TAMRA frequently employed for nucleotides.[2][3]

The choice between these two isomers is critical for the success of various applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for 5-TAMRA and 6-TAMRA, facilitating a direct comparison of their photophysical properties.

Table 1: Spectral Properties of 5-TAMRA and 6-TAMRA

| Property | 5-TAMRA | 6-TAMRA |

| Excitation Maximum (λex) | ~541 - 547 nm | ~546 nm |

| Emission Maximum (λem) | ~568 - 580 nm | ~575 nm |

| Molar Extinction Coefficient (ε) | ~75,000 - 95,000 M⁻¹cm⁻¹ | ~77,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.1 - 0.3 | Not explicitly stated, but generally similar to 5-TAMRA |

| Recommended Laser Line | 532 nm or 546 nm | 532 nm or 546 nm |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and the biomolecule to which the dye is conjugated.

Table 2: Molecular Weights of Common TAMRA Derivatives

| Compound | Molecular Weight ( g/mol ) |

| 5-TAMRA (acid) | 430.45 |

| 6-TAMRA (acid) | 430.45 |

| 5-TAMRA, SE (NHS ester) | 527.52 |

| 6-TAMRA, SE (NHS ester) | 527.52 |

| 5(6)-TAMRA (mixed isomers, acid) | 430.46 |

| 5(6)-TAMRA, SE (mixed isomers, NHS ester) | 527.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of peptides with 5-TAMRA and 6-TAMRA.

Peptide Labeling with TAMRA-NHS Ester

This protocol describes the covalent attachment of a TAMRA dye to a peptide via the reaction of an N-hydroxysuccinimidyl (NHS) ester with a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).

Materials:

-

5-TAMRA, SE or 6-TAMRA, SE

-

Peptide with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or other amine-free buffer

-

Purification column (e.g., size-exclusion or reverse-phase HPLC)

Procedure:

-

Prepare the Dye Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh before each use.

-

Prepare the Peptide Solution: Dissolve the peptide in the labeling buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the dye stock solution to the peptide solution at a molar ratio of 5:1 to 20:1 (dye:peptide). The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

-

Purification: Purify the labeled peptide from unreacted dye and byproducts using an appropriate chromatography method. For peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[4]

Purification of TAMRA-Labeled Peptides by RP-HPLC

Materials:

-

Crude labeled peptide solution

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

C18 reverse-phase HPLC column

-

HPLC system with a UV detector (monitoring at 220 nm for the peptide bond and ~550 nm for the TAMRA dye) and a fraction collector

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Sample Injection: Inject the crude labeled peptide solution onto the column.

-

Elution Gradient: Apply a linear gradient of increasing Solvent B concentration to elute the labeled peptide. A typical gradient might be from 10% to 60% Solvent B over 30-60 minutes.

-

Fraction Collection: Collect fractions as peaks are detected by the UV detector. The TAMRA-labeled peptide will absorb at both 220 nm and ~550 nm.

-

Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product. Pool the pure fractions containing the correctly labeled peptide.

-

Lyophilization: Lyophilize the pooled fractions to obtain the purified TAMRA-labeled peptide as a powder.

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where TAMRA-labeled peptides are utilized.

Experimental Workflow for Peptide Labeling and Purification

FRET-Based Kinase Activity Assay

Logical Relationship: Choosing Between 5-TAMRA and 6-TAMRA

Discussion and Recommendations

The selection between 5-TAMRA and 6-TAMRA is primarily dictated by the intended application and, to a lesser extent, by the practical aspects of purification.

-

For peptide and protein labeling, 5-TAMRA is generally the preferred isomer. This preference is largely historical and based on its widespread use and validation in numerous publications. Some studies suggest that peptides labeled with a single isomer like 5-TAMRA can yield better resolution during HPLC purification compared to those labeled with a mixture of isomers (5(6)-TAMRA).[2]

-

For nucleotide and oligonucleotide labeling, 6-TAMRA is the more common choice. This is particularly true in applications such as automated DNA sequencing.[2]

-

Spectral properties are not a deciding factor. Both isomers exhibit very similar excitation and emission spectra, making them interchangeable in terms of filter sets and detection instrumentation.[5]

-

Reactivity is comparable. Both 5-TAMRA and 6-TAMRA are available as NHS esters, which react efficiently with primary amines under mild alkaline conditions.

References

The Photophysics of a Workhorse Fluorophore: A Technical Guide to the Photostability and Fluorescence Lifetime of TAMRA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) (TAMRA) is a prominent member of the rhodamine family of fluorescent dyes, widely recognized for its bright orange-red fluorescence and robust performance in a multitude of life science applications. Its utility spans from nucleic acid and protein labeling to advanced fluorescence microscopy and Förster Resonance Energy Transfer (FRET) assays.[1] A comprehensive understanding of its photophysical properties, specifically its photostability and fluorescence lifetime, is paramount for the design of rigorous and reproducible experiments. This technical guide provides an in-depth analysis of these core characteristics of TAMRA, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying photophysical processes.

Core Photophysical Properties of TAMRA

TAMRA's spectral characteristics are central to its application. It typically exhibits an excitation maximum in the range of 546-555 nm and an emission maximum around 579-580 nm.[1][2] These properties can be influenced by environmental factors such as solvent polarity and pH, as well as by conjugation to biomolecules.[3]

Photostability of TAMRA

TAMRA is generally regarded as a photostable fluorophore, exhibiting greater resistance to photobleaching than other commonly used dyes like fluorescein (B123965) (FAM).[1] Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. This process is primarily driven by photon-induced chemical damage and reactions with reactive oxygen species (ROS).

While TAMRA possesses good photostability, it is not immune to photobleaching, especially under intense or prolonged illumination. The presence of certain ions, such as Mn2+, can accelerate photobleaching by inducing intersystem crossing to the triplet state.[4]

Quantitative Photostability Data

Quantitative data on the photostability of fluorophores is often presented as the photobleaching quantum yield (Φ_p_), which represents the probability that an excited fluorophore will undergo photobleaching. For rhodamine dyes, this value is typically in the range of 10⁻⁶ to 10⁻⁷ under illumination intensities below 10³ W/cm². Tetramethylrhodamine is considered one of the more photostable derivatives within this class.

A practical measure of photostability is the photobleaching half-life (t_1/2_), the time required for the fluorescence intensity to decrease to 50% of its initial value under specific illumination conditions. However, it's crucial to note that this value is highly dependent on the experimental setup, including the excitation power density and the local environment of the fluorophore.

Table 1: Photostability Characteristics of TAMRA

| Parameter | Typical Value/Description | Notes |

| General Photostability | Good to High | More photostable than fluorescein (FAM).[1] |

| Photobleaching Quantum Yield (Φ_p_) | ~10⁻⁶ - 10⁻⁷ (for rhodamines) | Highly dependent on experimental conditions. |

| Factors Inducing Photobleaching | High excitation intensity, prolonged exposure, presence of Mn²⁺ ions, reactive oxygen species (ROS) | [4] |

Experimental Protocol for Measuring Photostability

A common method to quantify the photostability of a fluorophore involves monitoring the decay of its fluorescence intensity over time during continuous illumination.

I. Sample Preparation

-

Prepare a solution of the TAMRA-conjugated molecule of interest (e.g., protein, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4).

-

Mount the sample on a microscope slide. For cellular imaging, prepare cells expressing the TAMRA-labeled biomolecule.

-

Include a dark control sample that is not exposed to excitation light to account for any chemical degradation.[5]

II. Image Acquisition

-

Use a fluorescence microscope equipped with a suitable filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-600 nm).

-

Select a region of interest (ROI) for analysis.

-

Acquire a time-lapse series of images with continuous illumination. Key parameters to record include:

-

Excitation wavelength and power density at the sample plane (in W/cm²).

-

Exposure time per frame.

-

Time interval between frames.

-

III. Data Analysis

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized intensity as a function of time.

-

The photobleaching half-life (t_1/2_) can be determined from the resulting decay curve. The data can often be fitted to a single or multi-exponential decay function to extract decay constants.[6]

Fluorescence Lifetime of TAMRA

The fluorescence lifetime (τ) is the average time a fluorophore remains in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore that is sensitive to its local molecular environment but independent of its concentration.[7] This makes fluorescence lifetime a powerful parameter for studying molecular interactions and conformational changes.

The fluorescence lifetime of TAMRA is highly sensitive to its environment, including solvent polarity, pH, and conjugation to biomolecules.[8] When conjugated to DNA, for instance, TAMRA's fluorescence can be quenched by adjacent guanine (B1146940) residues, leading to a shorter lifetime component.[8] Studies on TAMRA-labeled DNA aptamers have revealed the presence of two distinct, temperature-dependent fluorescence lifetimes.[9]

Quantitative Fluorescence Lifetime Data

The fluorescence decay of TAMRA is often complex and may not be well-described by a single exponential decay. Instead, a multi-exponential decay model is often required to accurately fit the data, indicating the presence of multiple lifetime components.

Table 2: Fluorescence Lifetime of TAMRA in Various Environments

| Environment | Fluorescence Lifetime (τ) in ns | Notes |

| DNA Conjugate | 1.9 - 2.7 | The specific lifetime depends on the hybridization state and surrounding nucleotide sequence.[8] |

| Free Dye in Solution | Varies with solvent | Lifetime is influenced by solvent polarity. |

| Protein Conjugate | Varies | Dependent on the local environment of the conjugation site. |

Note: The values presented are indicative and can vary significantly based on the specific experimental conditions.

Experimental Protocols for Measuring Fluorescence Lifetime

The two primary techniques for measuring fluorescence lifetime are Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain Fluorometry.

TCSPC is a highly sensitive method that measures the time delay between a pulsed excitation source and the detection of single emitted photons.[10]

I. Instrumentation

-

A high-repetition-rate pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser).

-

A high-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or single-photon avalanche diode (SPAD)).

-

TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).

II. Measurement Procedure

-

The sample is excited with a short pulse of light.

-

The detector registers the arrival of the first emitted photon.

-

The TCSPC electronics measure the time difference between the excitation pulse and the detected photon.

-

This process is repeated thousands or millions of times, and a histogram of the arrival times is built. This histogram represents the fluorescence decay curve.

III. Data Analysis

-

The instrument response function (IRF) of the system is measured using a scattering solution.

-

The measured fluorescence decay data is deconvoluted with the IRF.

-

The resulting decay curve is fitted with a single or multi-exponential decay model to determine the fluorescence lifetime(s).

This technique involves exciting the sample with intensity-modulated light and measuring the phase shift and demodulation of the emitted fluorescence relative to the excitation.

I. Instrumentation

-

A light source with sinusoidally modulated intensity (e.g., a laser with an acousto-optic modulator).

-

A detector with a modulated gain.

-

Phase-sensitive detection electronics.

II. Measurement Procedure

-

The sample is excited with the modulated light source.

-

The emitted fluorescence is also modulated at the same frequency but is phase-shifted and has a lower modulation depth.

-

The phase shift (φ) and the demodulation factor (m) are measured over a range of modulation frequencies.

III. Data Analysis

-

The phase lifetime (τ_φ_) and the modulation lifetime (τ_m_) are calculated from the measured phase shift and demodulation at each frequency.

-

For a single exponential decay, τ_φ_ = τ_m_. For complex decays, the lifetimes will be frequency-dependent.

Visualizing Photophysical Processes and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the key processes and experimental setups.

Caption: Jablonski diagram illustrating electronic transitions leading to fluorescence and photobleaching.

Caption: Experimental workflow for determining the photostability of TAMRA.

Caption: Block diagram of a Time-Correlated Single Photon Counting (TCSPC) instrument.

Conclusion

TAMRA remains a cornerstone fluorophore in biological research due to its favorable spectral properties and good photostability. A thorough understanding of its photophysical characteristics, particularly its photostability and fluorescence lifetime, is essential for designing and interpreting experiments that rely on fluorescence measurements. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can optimize their experimental designs, minimize artifacts, and extract robust, quantitative data. The environmental sensitivity of TAMRA's fluorescence lifetime, while a potential challenge, also presents a unique opportunity to probe the intricacies of molecular environments and interactions within living systems.

References

- 1. OPG [opg.optica.org]

- 2. Optimized protocol of a frequency domain fluorescence lifetime imaging microscope for FRET measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. blog.addgene.org [blog.addgene.org]

- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

Solubility of (5)6-Carboxytetramethylrhodamine in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5)6-carboxytetramethylrhodamine (TAMRA) in aqueous buffers. Understanding the solubility of this widely used fluorescent dye is critical for its effective application in labeling proteins, nucleic acids, and other biomolecules in various experimental settings.

Core Concepts: Understanding TAMRA Solubility

This compound is a mixture of two isomers, 5-TAMRA and 6-TAMRA, and is commonly available as a free carboxylic acid or as an N-hydroxysuccinimidyl (NHS) ester. The solubility of these forms differs significantly, particularly in aqueous solutions.

The free acid form of TAMRA possesses a carboxylic acid group, which allows for its covalent conjugation to primary amines using carbodiimide (B86325) activators like EDC. The ionization state of this carboxylic acid is pH-dependent and plays a crucial role in its aqueous solubility. At pH values above its pKa, the carboxylic acid group is deprotonated, forming a more polar carboxylate ion and thereby increasing its solubility in water.

The NHS ester form of TAMRA is an amine-reactive derivative that readily couples with primary amines at neutral to slightly alkaline pH. While highly soluble in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF), TAMRA NHS ester is prone to hydrolysis in aqueous environments, which can compete with the desired labeling reaction.

Quantitative Solubility Data

The solubility of TAMRA is most extensively documented in organic solvents. However, for biological applications, its behavior in aqueous buffers is of primary importance. The following table summarizes the available quantitative and qualitative solubility data for different forms of TAMRA.

| Compound | Solvent/Buffer | Temperature | Solubility |

| 5-Carboxytetramethylrhodamine | PBS (pH 7.2) | Not Specified | 1 mg/mL |

| 5-Carboxytetramethylrhodamine | DMSO | Not Specified | 1 mg/mL |

| 5-Carboxytetramethylrhodamine | DMF | Not Specified | 1 mg/mL |

| 5(6)-TAMRA | DMSO | Not Specified | ≥ 20.83 mg/mL (48.39 mM)[1] |

| 5(6)-TAMRA free acid | Aqueous Buffer (pH > 6.5) | Not Specified | Soluble[2] |

| TAMRA-Phos-tag | 10 mM HEPES-NaOH, 0.10 M NaCl (pH 7.4) | Room Temperature | ~80 µM |

| 5(6)-TAMRA NHS Ester | DMSO, DMF, Methanol | Not Specified | Soluble[3][4][5][6][7] |

| 5(6)-TAMRA Acid | DMSO, DMF, Methanol | Not Specified | Soluble[8][9] |

Factors Influencing Aqueous Solubility

The primary factor governing the aqueous solubility of this compound is the pH of the buffer. For the free acid form, solubility is significantly enhanced at pH values above 6.5. This is due to the deprotonation of the carboxylic acid, which increases the molecule's polarity.

The composition of the aqueous buffer itself can also influence solubility, although this is less well-documented in publicly available literature. It is generally recommended to prepare concentrated stock solutions of TAMRA in an organic solvent and then dilute them into the desired aqueous buffer to the final working concentration.

Experimental Protocols

Preparation of a Concentrated Stock Solution of 5(6)-TAMRA

This protocol is suitable for both the free acid and NHS ester forms of TAMRA.

Materials:

-

This compound (free acid or NHS ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Allow the vial of TAMRA to warm to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration, typically 10 mM.[1]

-

Mix thoroughly by vortexing or pipetting up and down until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light. For NHS esters, it is crucial to use anhydrous DMSO and protect the solution from moisture to prevent hydrolysis.

Protocol for Labeling IgG Antibodies with 5(6)-TAMRA NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins.

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS)

-

5(6)-TAMRA NHS Ester stock solution (10 mM in anhydrous DMSO)

-

1 M Sodium Bicarbonate buffer (pH 8.5)

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

Ensure the IgG antibody is at a concentration of approximately 2 mg/mL.[1]

-

The protein solution should be at a pH of 8.5 ± 0.5 for optimal labeling. If necessary, adjust the pH using the 1 M sodium bicarbonate buffer.[1]

-

The buffer should not contain primary amines, such as Tris or glycine, as these will compete with the antibody for reaction with the NHS ester.[1]

-

-

Labeling Reaction:

-

Slowly add the 5(6)-TAMRA NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of the dye to the protein.[1]

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-